{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(2-thienyl)methanone
Overview
Description
{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(2-thienyl)methanone is a useful research compound. Its molecular formula is C18H17ClF3N3O2S and its molecular weight is 431.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization in Drug Synthesis
The compound , while not directly studied, shares structural similarities with compounds that have been investigated for their potential in drug synthesis. For instance, in the synthesis of new anti-tuberculosis drug candidates, similar compounds have been analyzed for their crystal and molecular structure. Such research highlights the potential of these compounds in developing new pharmacological agents (Eckhardt et al., 2020).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as (5-chloro-2-thienyl)(3-(substituted phenyl) bicyclo [2.2.1] hept-5-en-2-yl) methanones, have been studied. These compounds were synthesized using fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, indicating a methodology that could potentially apply to the synthesis of the compound (Thirunarayanan, 2014).
Potential Pharmacological Activities
Compounds with similar structures have been shown to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antimalarial, and antipsychotic properties. This suggests that the compound might also have diverse pharmacological potentials (Bawa et al., 2010).
Chemical Structure Analysis
The detailed analysis of similar chemical structures, such as the study of isomorphous structures obeying the chlorine-methyl exchange rule, provides insights into the behavior and potential applications of these compounds in scientific research (Swamy et al., 2013).
Antimicrobial and Anticancer Properties
Various derivatives of structurally similar compounds have been synthesized and studied for their antimicrobial and anticancer properties. These studies contribute to understanding the broader applications of such compounds in medical research (Chaudhari, 2012).
Properties
IUPAC Name |
[8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2S/c19-13-10-12(18(20,21)22)11-23-15(13)24-5-3-17(4-6-24)25(7-8-27-17)16(26)14-2-1-9-28-14/h1-2,9-11H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFTQUJFTXCIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)C3=CC=CS3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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